Cas no 883106-26-1 (3,5-Diethynylbenzoic acid)

3,5-Diethynylbenzoic acid structure
3,5-Diethynylbenzoic acid structure
Nome del prodotto:3,5-Diethynylbenzoic acid
Numero CAS:883106-26-1
MF:C11H6O2
MW:170.16414308548
MDL:MFCD06658429
CID:710365
PubChem ID:12034115

3,5-Diethynylbenzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,3,5-diethynyl-
    • 3,5-diethynylbenzoic acid
    • Benzoic acid,3,5-diethynyl
    • 3,5-DIETHYNYL-BENZOIC ACID
    • 3,5-Diethynylbenzoicacid
    • Benzoic acid, 3,5-diethynyl-
    • FCH832830
    • AK154156
    • AX8025461
    • AB1007978
    • X6237
    • 3,5-Diethynylbenzoic acid (ACI)
    • DS-7858
    • CS-0158571
    • C11H6O2
    • DTXSID10476232
    • MFCD06658429
    • SCHEMBL689840
    • AKOS006227700
    • C76912
    • 883106-26-1
    • 3,5-Diethynylbenzoic acid
    • MDL: MFCD06658429
    • Inchi: 1S/C11H6O2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h1-2,5-7H,(H,12,13)
    • Chiave InChI: KUZBIUTZPWIHSI-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(C#C)C=C(C#C)C=1)O

Proprietà calcolate

  • Massa esatta: 170.036779g/mol
  • Carica superficiale: 0
  • XLogP3: 1.9
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 170.036779g/mol
  • Massa monoisotopica: 170.036779g/mol
  • Superficie polare topologica: 37.3Ų
  • Conta atomi pesanti: 13
  • Complessità: 275
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • PSA: 37.30000
  • LogP: 1.34740

3,5-Diethynylbenzoic acid Informazioni sulla sicurezza

3,5-Diethynylbenzoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM153980-250mg
3,5-Diethynyl-benzoic acid
883106-26-1 95%
250mg
$187 2023-01-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0277-500mg
3,5-Diethynyl-benzoic acid
883106-26-1 96%
500mg
¥3051.64 2025-01-22
Alichem
A019096903-1g
3,5-Diethynylbenzoic acid
883106-26-1 95%
1g
$480.00 2023-08-31
abcr
AB402516-1 g
3,5-Diethynylbenzoic acid, 95%; .
883106-26-1 95%
1 g
€701.70 2023-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZQ569-250mg
3,5-Diethynylbenzoic acid
883106-26-1 95+%
250mg
¥1656.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZQ569-1g
3,5-Diethynylbenzoic acid
883106-26-1 95+%
1g
¥4152.0 2022-07-29
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0277-1g
3,5-Diethynyl-benzoic acid
883106-26-1 96%
1g
5071.29CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0277-1g
3,5-Diethynyl-benzoic acid
883106-26-1 96%
1g
¥5228.88 2025-01-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0277-100mg
3,5-Diethynyl-benzoic acid
883106-26-1 96%
100mg
1382.31CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0277-100mg
3,5-Diethynyl-benzoic acid
883106-26-1 96%
100mg
¥1425.26 2025-01-22

3,5-Diethynylbenzoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 40 °C
Riferimento
Helix Induction and Inversion of Polymeric Foldamer Regulated by the Single Enantiomers
Cao, Shuang; et al, Macromolecular Rapid Communications, 2022, 43(17),

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  21 h, rt; 1 h, 0 °C
2.1 Solvents: Acetonitrile ,  Water ;  37 °C
Riferimento
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 40 °C; 40 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, rt
Riferimento
Effect of a side chain rotaxane structure on the helix-folding of poly(m-phenylene diethynylene)
Suzuki, Sakiko; et al, Polymer Journal (Tokyo, 2014, 46(6), 355-365

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  18 h, 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 40 °C
Riferimento
Helix Induction and Inversion of Polymeric Foldamer Regulated by the Single Enantiomers
Cao, Shuang; et al, Macromolecular Rapid Communications, 2022, 43(17),

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane ,  Toluene ;  overnight, reflux
2.1 Reagents: Potassium fluoride Solvents: Methanol ;  3 h, rt
Riferimento
Peptide tertiary structure nucleation by side-chain crosslinking with metal complexation and double "click" cycloaddition
Torres, Oscar; et al, ChemBioChem, 2008, 9(11), 1701-1705

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  reflux; 2 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  rt → 70 °C
2.2 24 h, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  1 h, rt
Riferimento
In situ visualizable self-assembly, aggregation-induced emission and circularly polarized luminescence of tetraphenylethene and alanine-based chiral polytriazole
Liu, Qiuming; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(17), 4807-4816

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  rt; 24 h, reflux
2.1 Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  rt → 70 °C; overnight, 70 °C
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 40 °C; 40 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, rt
Riferimento
Effect of a side chain rotaxane structure on the helix-folding of poly(m-phenylene diethynylene)
Suzuki, Sakiko; et al, Polymer Journal (Tokyo, 2014, 46(6), 355-365

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  20 h, 65 °C
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  21 h, rt; 1 h, 0 °C
4.1 Solvents: Acetonitrile ,  Water ;  37 °C
Riferimento
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 125 °C
2.1 Reagents: Sulfuric acid Solvents: Ethanol ;  50 °C
2.2 Reagents: Sodium nitrite ;  12 h, 80 °C; 80 °C → 0 °C
2.3 Reagents: Water
3.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, 50 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Riferimento
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  21 h, rt; 1 h, 0 °C
3.1 Solvents: Acetonitrile ,  Water ;  37 °C
Riferimento
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Riferimento
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Pyridine ,  Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  overnight, 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 h, 40 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
Synthesis of Platinum-Containing Conjugated Polymers Bearing Optically Active Amide Groups: A Mechanistic Study of Chiral Aggregation
Sotani, Taichi; et al, Macromolecules (Washington, 2020, 53(24), 11077-11088

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, 50 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Riferimento
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol ;  3 h, rt
Riferimento
Peptide tertiary structure nucleation by side-chain crosslinking with metal complexation and double "click" cycloaddition
Torres, Oscar; et al, ChemBioChem, 2008, 9(11), 1701-1705

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  20 h, 65 °C
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  50 °C
1.2 Reagents: Sodium nitrite ;  12 h, 80 °C; 80 °C → 0 °C
1.3 Reagents: Water
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, 50 °C
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Riferimento
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Synthetic Routes 17

Condizioni di reazione
1.1 Solvents: Acetonitrile ,  Water ;  37 °C
Riferimento
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

3,5-Diethynylbenzoic acid Raw materials

3,5-Diethynylbenzoic acid Preparation Products

3,5-Diethynylbenzoic acid Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:883106-26-1)3,5-Diethynylbenzoic acid
CL18926
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:883106-26-1)3,5-Diethynylbenzoic acid
A922674
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):161.0/426.0